molecular formula C45H62N10O6 B549196 PMX 205 CAS No. 514814-49-4

PMX 205

Cat. No.: B549196
CAS No.: 514814-49-4
M. Wt: 839.0 g/mol
InChI Key: VATFHFJULBPYLM-ILOBPARPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMX-205 is a cyclic hexapeptide that acts as a potent antagonist of the complement component 5a receptor (C5aR). This compound has shown significant potential in various scientific research fields due to its ability to modulate immune responses and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

PMX-205 is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The key steps include:

Industrial Production Methods

Industrial production of PMX-205 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

PMX-205 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced forms of PMX-205, as well as substituted derivatives with different functional groups .

Scientific Research Applications

PMX-205 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for conditions like Alzheimer’s disease, colitis, and neuropathic pain.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

PMX-205 exerts its effects by binding to the complement component 5a receptor (C5aR), thereby blocking the interaction between C5a and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses. The molecular targets include C5aR, and the pathways involved are primarily related to immune modulation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PMX-205

PMX-205 stands out due to its higher in vivo efficacy and stability, making it a more promising candidate for therapeutic applications. Its ability to penetrate the brain and reduce neuroinflammation further distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFHFJULBPYLM-ILOBPARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514814-49-4
Record name PMX-205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PMX 205
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PMX-205
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PMX 205
Reactant of Route 2
PMX 205
Reactant of Route 3
Reactant of Route 3
PMX 205
Reactant of Route 4
PMX 205
Reactant of Route 5
PMX 205
Reactant of Route 6
PMX 205

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.